OrfamideB

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Orfamide B est un lipodepsipeptide cyclique produit par des synthétases de peptides non ribosomiques dans diverses espèces de Pseudomonas . Il appartient à un groupe de lipopeptides cycliques structurellement similaires appelés groupe Orfamide . Orfamide B a été extrait pour la première fois en tant que composé mineur de Pseudomonas protegens Pf-5 . Ce composé a montré une activité biologique significative, notamment des propriétés antimicrobiennes et insecticides .

Mécanisme D'action

Orfamide B exerce ses effets en perturbant les membranes cellulaires des organismes cibles . Le composé interagit avec la bicouche lipidique, provoquant une déstabilisation de la membrane et une lyse cellulaire . Les cibles moléculaires d’Orfamide B comprennent les protéines membranaires et les lipides . Les voies impliquées dans son mécanisme d’action comprennent l’activation de gènes liés à la défense et l’induction d’une résistance systémique chez les plantes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Orfamide B est synthétisé par des synthétases de peptides non ribosomiques chez les espèces de Pseudomonas . La biosynthèse implique l’assemblage d’acides aminés et d’acides gras en une structure cyclique par le biais de liaisons peptidiques et d’esters . La grande taille des gènes codant pour les synthétases de peptides non ribosomiques responsables de la biosynthèse des lipopeptides cycliques rend la complémentation des mutants extrêmement difficile .

Méthodes de production industrielle : La production industrielle d’Orfamide B implique la culture d’espèces de Pseudomonas dans des bioréacteurs dans des conditions contrôlées. Le processus de production comprend l’optimisation du milieu de croissance, de la température, du pH et de l’aération pour maximiser le rendement en Orfamide B . Le composé est ensuite extrait et purifié à l’aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : Orfamide B subit diverses réactions chimiques, notamment l’hydrolyse et l’oxydation . La structure cyclique du composé le rend sensible à l’hydrolyse, ce qui conduit à la formation de peptides linéaires . Les réactions d’oxydation peuvent modifier la queue d’acide gras et les résidus d’acides aminés, modifiant l’activité biologique du composé .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions d’Orfamide B comprennent les acides et les bases pour l’hydrolyse et les agents oxydants pour l’oxydation . Les réactions sont généralement réalisées dans des conditions douces pour empêcher la dégradation du composé .

Principaux produits formés : Les principaux produits formés à partir de l’hydrolyse d’Orfamide B sont des peptides linéaires . Les réactions d’oxydation peuvent conduire à la formation de dérivés hydroxylés et oxydés d’Orfamide B .

Applications de la recherche scientifique

Orfamide B a un large éventail d’applications de recherche scientifique en raison de ses propriétés antimicrobiennes et insecticides . En chimie, il est utilisé comme composé modèle pour étudier la biosynthèse et les relations structure-activité des lipopeptides cycliques . En biologie, Orfamide B est utilisé pour étudier les mécanismes des interactions microbiennes et des interactions plante-microbe . Dans l’industrie, Orfamide B est étudié pour son utilisation potentielle dans les agents de lutte biologique pour une agriculture durable .

Applications De Recherche Scientifique

Orfamide B has a wide range of scientific research applications due to its antimicrobial and insecticidal properties . In chemistry, it is used as a model compound to study the biosynthesis and structure-activity relationships of cyclic lipopeptides . In biology, Orfamide B is used to investigate the mechanisms of microbial interactions and plant-microbe interactions . In industry, Orfamide B is explored for its potential use in biocontrol agents for sustainable agriculture .

Comparaison Avec Des Composés Similaires

Orfamide B fait partie du groupe Orfamide, qui comprend d’autres lipopeptides cycliques tels qu’Orfamide A et Orfamide C . Orfamide B diffère d’Orfamide A par une substitution de la valine par la D-allo isoleucine à la quatrième position sur la chaîne peptidique . Orfamide C diffère d’Orfamide A par la présence de différents résidus d’acides aminés . Les caractéristiques structurales uniques d’Orfamide B contribuent à son activité biologique et à sa spécificité distinctes .

Liste des composés similaires :- Orfamide A

- Orfamide C

- Sessilin

- Clp1391

Orfamide B se distingue par sa composition spécifique en acides aminés et sa queue d’acide gras, qui contribuent à ses propriétés biologiques uniques .

Activité Biologique

Orfamide B is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species. This compound has garnered attention due to its significant biological activities, particularly its antimicrobial and insecticidal properties. It primarily targets a range of organisms such as fungi, oomycetes, nematodes, and protozoa, making it a valuable candidate for agricultural applications and biocontrol strategies.

Antimicrobial Properties

Orfamide B exhibits potent antifungal activity against several pathogenic fungi. Research indicates that it disrupts critical fungal processes essential for infection and growth. For example, it has been shown to inhibit the formation of appressoria in Magnaporthe oryzae, which is crucial for rice blast disease development. Additionally, it demonstrates strong activity against Rhizoctonia solani, leading to significant inhibition of mycelial growth .

The mechanism by which Orfamide B exerts its biological effects involves several pathways:

- Cell Membrane Disruption : Orfamide B interacts with fungal cell membranes, leading to cell lysis and death. This is particularly evident in its action against oomycete zoospores, where it causes lysis and prevents further infection.

- Induction of Systemic Resistance : In plants, Orfamide B can induce systemic resistance against certain pathogens, enhancing the plant's overall defense mechanisms .

- Biochemical Pathways : The compound affects various biochemical pathways within target organisms, including those involved in cellular integrity and growth regulation.

Insecticidal Properties

In addition to its antifungal activity, Orfamide B has shown insecticidal properties. It acts as a deterrent against certain pests, potentially reducing crop damage and improving yield in agricultural settings.

Case Study 1: Efficacy Against Rhizoctonia solani

A study conducted on the efficacy of Orfamide B against Rhizoctonia solani demonstrated that treatment with the compound resulted in:

| Concentration (µg/ml) | Mycelial Growth Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This dose-dependent response highlights the potential of Orfamide B as a biocontrol agent in managing fungal diseases .

Case Study 2: Induction of Plant Resistance

In another study focusing on the application of Orfamide B in agricultural practices, researchers observed that plants treated with Orfamide B exhibited enhanced resistance to subsequent infections by Phytophthora species. The findings indicated a significant reduction in disease severity compared to untreated controls:

| Treatment | Disease Severity Score (1-5) |

|---|---|

| Control | 4.5 |

| Orfamide B (50 µg/ml) | 2.0 |

These results suggest that Orfamide B not only acts directly on pathogens but also primes plant defenses against future attacks .

Pharmacokinetics and Environmental Factors

The production and efficacy of Orfamide B are influenced by environmental conditions such as temperature, pH, and nutrient availability. Pseudomonas species can modulate their production of Orfamide B in response to these factors, optimizing their biocontrol capabilities under varying environmental scenarios .

Propriétés

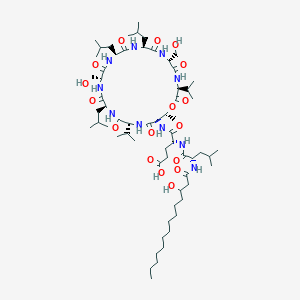

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41?,42-,43+,44+,45+,46+,47-,48-,51-,52+,53-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMIEPCWEZBKGP-YBDOJXGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112N10O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Orfamide B against plant pathogens?

A1: While the exact mechanism remains to be fully elucidated, research suggests that Orfamide B, along with other Orfamides, displays antifungal activity through multiple modes of action. One key mechanism involves disrupting the development of fungal structures essential for infection. For instance, Orfamides have been observed to inhibit the formation of appressoria in Magnaporthe oryzae, a crucial step in rice blast infection []. Additionally, Orfamides exhibit strong activity against Rhizoctonia solani, causing significant mycelial growth inhibition [, ]. This inhibitory effect appears to be dose-dependent and potentially involves the disruption of fungal cell membranes, although further research is needed to confirm this [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.